molecular formula C13H27NO7 B611196 t-Boc-Aminooxy-PEG4-alcohol CAS No. 918132-14-6

t-Boc-Aminooxy-PEG4-alcohol

Cat. No. B611196
M. Wt: 309.36
InChI Key: CHEZAYNNNOMTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Boc-Aminooxy-PEG4-alcohol is a PEG derivative containing a Boc-protected aminooxy group and an alcohol group . The hydrophilic PEG spacer increases solubility in aqueous media . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Synthesis Analysis

The synthesis of t-Boc-Aminooxy-PEG4-alcohol involves the protection of the aminooxy group with a Boc group . The protected aminooxy can be deprotected under mild acidic conditions . It can then react with an aldehyde or ketone group to form a stable oxime linkage .


Molecular Structure Analysis

The molecular formula of t-Boc-Aminooxy-PEG4-alcohol is C13H27NO7 . It has a molecular weight of 309.4 g/mol .


Chemical Reactions Analysis

The protected aminooxy group in t-Boc-Aminooxy-PEG4-alcohol can be deprotected under mild acidic conditions . It can then react with an aldehyde or ketone group to form a stable oxime linkage .


Physical And Chemical Properties Analysis

T-Boc-Aminooxy-PEG4-alcohol is a solid powder . It is soluble in DMSO . It has a molecular weight of 309.4 g/mol and a molecular formula of C13H27NO7 .

Scientific Research Applications

Chemoselective Conjugation in Bioconjugates

t-Boc-Aminooxy-PEG4-alcohol plays a crucial role in the chemoselective oxime formation between aminooxy end-functional polymers and levulinyl-modified proteins. This method is instrumental in preparing well-defined bioconjugates, essential for biomedical applications. The use of Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP) of various monomers leads to polymers with low polydispersity indices, indicating controlled polymerization. These polymers, after deprotection, expose α-aminooxy moieties, which are then used to form oxime bonds with aldehyde fluorescent nanospheres or modified bovine serum albumin, demonstrating the versatility of this approach in creating "smart" polymer conjugates (Heredia et al., 2007).

Catalyst-free N-tert-butyloxycarbonylation

The t-Boc group also facilitates the catalyst-free N-tert-butyloxycarbonylation of amines in water. This process chemoselectively forms N-t-Boc derivatives without any isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc side products. The method preserves the optical purity of chiral amines, amino acid esters, and beta-amino alcohols, demonstrating its application in synthesizing optically pure N-t-Boc derivatives. This process exemplifies the chemoselectivity in scenarios like aromatic amine vs aliphatic amine and primary amine vs secondary amine (Chankeshwara & Chakraborti, 2006).

Bioconjugation Techniques

Synthesis of aminooxy and N-alkylaminooxy amines, which are Boc-protected, is essential in bioconjugation. These amines can be linked to biomolecules via amide formation and incorporated directly into peptoids via submonomer synthesis. Deprotection of aminooxy and N-alkylaminooxy groups enables conjugation with target molecules through established chemoselective ligation methods. This synthesis allows the establishment of different distances between conjugated molecules, showing the adaptability of t-Boc-Aminooxy-PEG4-alcohol in bioconjugation strategies (Carrasco et al., 2010).

PEGylation of Proteins

t-Boc-Aminooxy-PEG4-alcohol is also integral in the PEGylation of proteins using a monodisperse Boc-PEG-NH(2). This approach allows for the direct identification of the sites of protein modification by mass spectrometry. The use of a monodisperse polymer simplifies the characterization of conjugated proteins, making the PEGylation reaction extremely selective and useful for protein drug derivatization (Mero et al., 2009).

Safety And Hazards

T-Boc-Aminooxy-PEG4-alcohol is not classified as a hazard . It should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in dry, dark conditions at 0 - 4 C for short term or -20 C for long term .

Future Directions

T-Boc-Aminooxy-PEG4-alcohol is a useful reagent in bioconjugation experiments . Its hydroxyl group enables further derivatization or replacement with other reactive functional groups . This opens up possibilities for its use in a variety of research applications.

properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO7/c1-13(2,3)21-12(16)14-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-11H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEZAYNNNOMTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Aminoxy-PEG4-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Boc-Aminooxy-PEG4-alcohol
Reactant of Route 2
Reactant of Route 2
t-Boc-Aminooxy-PEG4-alcohol
Reactant of Route 3
t-Boc-Aminooxy-PEG4-alcohol
Reactant of Route 4
t-Boc-Aminooxy-PEG4-alcohol
Reactant of Route 5
Reactant of Route 5
t-Boc-Aminooxy-PEG4-alcohol
Reactant of Route 6
t-Boc-Aminooxy-PEG4-alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.